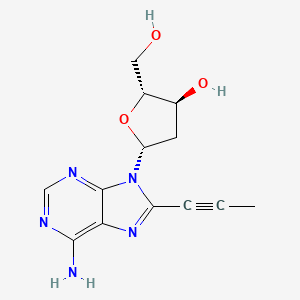

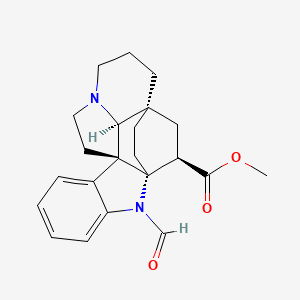

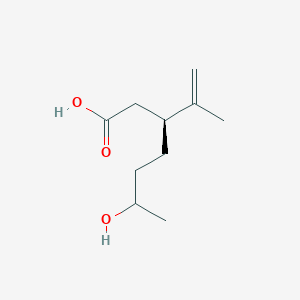

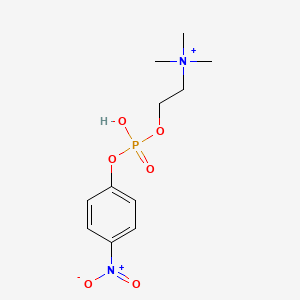

![molecular formula C39H52N2O5 B1213834 2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)

2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AG-1284 is a small molecule drug initially developed by Pfizer Inc. It is known for its role as an HIV-1 protease inhibitor, targeting the HIV-1 protease enzyme. This compound has been studied for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases .

準備方法

AG-1284の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを含みます。合成経路には一般的に以下が含まれます。

ステップ1: 一連の縮合反応によるコア構造の形成。

ステップ2: 置換反応による官能基の導入。

ステップ3: 最終生成物を得るための精製と結晶化。

AG-1284の工業生産方法は、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を含みます。このプロセスには以下が含まれます。

反応条件: 所望の化学変換を促進するための制御された温度、圧力、およびpH。

触媒と試薬: 反応効率と選択性を向上させるための特定の触媒と試薬の使用。

化学反応の分析

AG-1284は、以下を含むさまざまな化学反応を起こします。

酸化: AG-1284は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、AG-1284を異なる化学的特性を持つ還元型に変換することができます。

置換: AG-1284は、官能基が他の基に置き換えられる置換反応に参加することができます。

これらの反応に使用される一般的な試薬と条件には以下が含まれます。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件に依存します .

4. 科学研究アプリケーション

AG-1284は、以下を含む科学研究アプリケーションについて広く研究されてきました。

化学: HIV-1プロテアーゼ阻害メカニズムを研究するためのモデル化合物として使用されます。

生物学: ウイルス複製と免疫応答調節への影響について調査されました。

医学: HIV感染症および関連疾患の治療のための潜在的な治療薬として探索されています。

科学的研究の応用

AG-1284 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a model compound to study HIV-1 protease inhibition mechanisms.

Biology: Investigated for its effects on viral replication and immune response modulation.

Medicine: Explored as a potential therapeutic agent for treating HIV infections and related diseases.

Industry: Utilized in the development of antiviral drugs and diagnostic tools

作用機序

AG-1284の作用機序には、HIV-1プロテアーゼ酵素の阻害が含まれます。AG-1284は、酵素の活性部位に結合することにより、ウイルスポリタンパク質の切断を防ぎ、ウイルス複製を阻害します。含まれる分子標的と経路には以下が含まれます。

HIV-1プロテアーゼ: AG-1284の主要な標的。

ウイルス複製経路: プロテアーゼ活性を阻害することにより、ウイルスのライフサイクルを破壊します

6. 類似の化合物との比較

AG-1284は、以下のような他のHIV-1プロテアーゼ阻害剤と比較することができます。

リトナビル: 類似の作用機序を持つが、化学構造が異なる別のHIV-1プロテアーゼ阻害剤。

インジナビル: HIV-1プロテアーゼを阻害する高い効力と有効性で知られています。

サキナビル: 独自の結合親和性を持つ、開発された最初のHIV-1プロテアーゼ阻害剤の1つ。

類似化合物との比較

AG-1284 can be compared with other HIV-1 protease inhibitors, such as:

Ritonavir: Another HIV-1 protease inhibitor with a similar mechanism of action but different chemical structure.

Indinavir: Known for its high potency and effectiveness in inhibiting HIV-1 protease.

Saquinavir: One of the first HIV-1 protease inhibitors developed, with a unique binding affinity.

The uniqueness of AG-1284 lies in its specific binding properties and the potential for reduced side effects compared to other inhibitors .

特性

分子式 |

C39H52N2O5 |

|---|---|

分子量 |

628.8 g/mol |

IUPAC名 |

2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxybutyl]-N-(2-hydroxyethyl)-5-methyl-N-(2-phenylpropan-2-yl)benzamide |

InChI |

InChI=1S/C39H52N2O5/c1-5-39(21-11-12-22-39)41(24-26-43)36(45)34-16-10-9-13-30(34)19-20-33(44)28-31-18-17-29(2)27-35(31)37(46)40(23-25-42)38(3,4)32-14-7-6-8-15-32/h6-10,13-18,27,33,42-44H,5,11-12,19-26,28H2,1-4H3 |

InChIキー |

MBNPLZRTGOAFGX-UHFFFAOYSA-N |

正規SMILES |

CCC1(CCCC1)N(CCO)C(=O)C2=CC=CC=C2CCC(CC3=C(C=C(C=C3)C)C(=O)N(CCO)C(C)(C)C4=CC=CC=C4)O |

同義語 |

AG 1284 AG-1284 AG1284 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

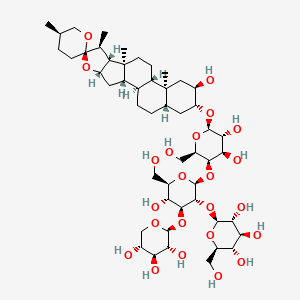

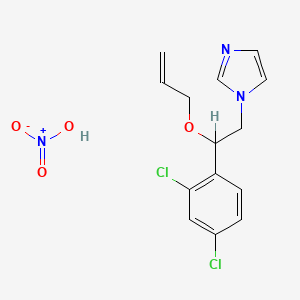

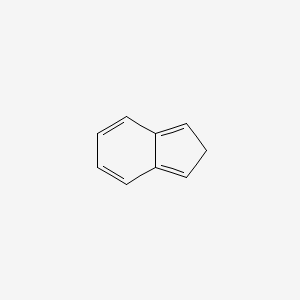

![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)